molecular formula C13H14F3NO3 B2843311 N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide CAS No. 2326044-71-5

N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide

Cat. No. B2843311
CAS RN: 2326044-71-5
M. Wt: 289.254
InChI Key: LZXFZAKHQOPLSU-UHFFFAOYSA-N
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Description

N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide, also known as OTB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific enzymes and pathways that are involved in various cellular processes. For example, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and chromatin remodeling. By inhibiting HDACs, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide can alter the expression of genes that are involved in cancer progression and inflammation. Additionally, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic nucleotides in cells. By inhibiting PDEs, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide can increase the levels of cyclic nucleotides, which can lead to various physiological effects, including vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, anti-inflammatory effects, and neuroprotective effects. In cancer cells, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to induce cell cycle arrest and apoptosis by altering the expression of genes that are involved in these processes. In addition, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to inhibit the activity of specific enzymes that are involved in cancer progression, such as HDACs and PDEs. In inflammation, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to suppress the production of inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. Furthermore, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide in lab experiments is its specificity towards specific enzymes and pathways, which can lead to more targeted and effective therapies. In addition, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to have low toxicity and good pharmacokinetic properties, which can make it a promising candidate for drug development. However, one limitation of using N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Furthermore, further studies are needed to fully understand the safety and efficacy of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide in humans.

Future Directions

There are several future directions for research involving N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide. One area of interest is the development of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide-based therapies for cancer, inflammation, and neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide and its interaction with specific enzymes and pathways. Furthermore, the development of more efficient synthesis methods and formulations of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide can improve its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide involves a multi-step process that includes the reaction of 3-(trifluoromethoxy)benzoyl chloride with oxirane, followed by the addition of ammonia and subsequent reaction with 2-methylpropan-1-ol. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has shown potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways that are involved in cancer progression. In addition, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to possess anti-inflammatory properties by suppressing the production of inflammatory cytokines and chemokines. Furthermore, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)20-10-4-1-3-9(7-10)12(18)17-8-11-5-2-6-19-11/h1,3-4,7,11H,2,5-6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXFZAKHQOPLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(oxolan-2-yl)methyl]-3-(trifluoromethoxy)benzamide

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